N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Description
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at the 5-position and a 2-methoxybenzamide moiety at the 2-position. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, antifungal, and antiproliferative properties .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S2/c1-23-14-5-3-2-4-13(14)15(22)19-16-20-21-17(25-16)24-10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBZBERJLOZXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, the compound’s structural properties can be leveraged in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and bromobenzyl group are often key to its binding affinity and specificity, while the methoxybenzamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound shares structural similarities with other 1,3,4-thiadiazole derivatives, differing primarily in substituents on the benzylthio group and the acylated aromatic moiety. Key analogs include:
Key Observations :
- Methoxy vs. Bromo : The methoxy group in introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This difference may alter metabolic stability and solubility.
- Thiadiazinan Hybrids : Compounds like 5c incorporate a thiadiazinan ring, expanding structural diversity and enabling interactions with sulfur-dependent enzymes.
Physicochemical Properties
- Melting Points: Analogs with halogenated benzyl groups (e.g., 5j, 138–140°C ; 5c, 169–171°C ) exhibit higher melting points than non-halogenated derivatives, likely due to increased molecular symmetry and intermolecular halogen bonding.
- Synthetic Yields: Yields for thiadiazole derivatives typically range from 67% to 88% , influenced by the reactivity of substituents and purification methods. The target compound’s synthesis would likely follow similar protocols, such as coupling 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzyl bromide under basic conditions.
Spectral Characterization
- NMR Spectroscopy :
- The 4-bromobenzylthio group in the target compound would show characteristic aromatic proton signals at δ 7.3–7.5 ppm (doublet for para-substituted benzene) and a singlet for the methylene (-CH2-) group at δ 4.0–4.5 ppm .
- The 2-methoxybenzamide moiety would display a methoxy proton signal at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–7.2 ppm .
- HRMS : Molecular ion peaks would confirm the molecular formula (e.g., C18H14BrN3O2S2 for the target compound), with isotopic patterns indicative of bromine .
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure incorporates a thiadiazole ring and a methoxybenzamide moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Structural Overview
The molecular formula of this compound is . The presence of bromine in the structure enhances lipophilicity and cellular penetration, potentially increasing its therapeutic efficacy compared to other halogenated compounds.
| Property | Details |
|---|---|
| Molecular Weight | 420.35 g/mol |
| CAS Number | 392302-77-1 |
| Chemical Structure | Contains a thiadiazole ring and methoxybenzamide group |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains using broth microdilution methods. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Effective against Staphylococcus aureus and Escherichia coli.
- Exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.
Anti-inflammatory Properties
The compound's anti-inflammatory activity has been evaluated through in vitro assays that measure the inhibition of pro-inflammatory cytokines. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
Mechanism of Action:
- Inhibits cyclooxygenase (COX) enzymes.
- Reduces the release of pro-inflammatory mediators such as TNF-alpha and IL-6.
Anticancer Activity
This compound has shown promising results in anticancer studies. It was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Research Findings:
- Exhibited significant anti-proliferative effects in cell viability assays.
- Induced apoptosis in cancer cells through caspase activation pathways.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 5.12 | High inhibition of proliferation |
| A549 | 6.75 | Induction of apoptosis |
Case Studies
- Breast Cancer Study: A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 5.12 μM, suggesting strong potential for therapeutic application in breast cancer treatment .
- Inflammatory Response Study: In an investigation into its anti-inflammatory properties, the compound was found to significantly reduce levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
